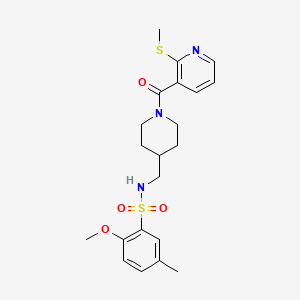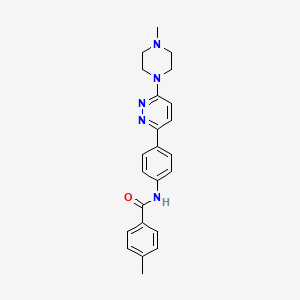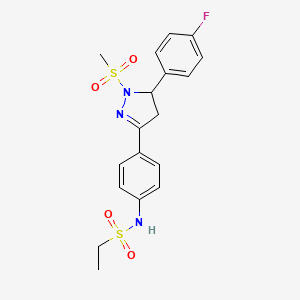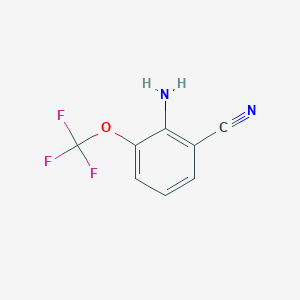
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of amides and has a molecular formula of C17H28N2O2S.
Applications De Recherche Scientifique
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been investigated as a potential drug candidate for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease. It has also been studied for its potential analgesic and anti-inflammatory effects.
Mécanisme D'action
The exact mechanism of action of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and receptors in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide may have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. It has also been shown to have analgesic and anti-inflammatory effects, which may be due to its ability to inhibit certain enzymes and receptors in the brain and peripheral tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may require special handling and safety precautions.
Orientations Futures
There are several future directions for research on 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential use as an analgesic and anti-inflammatory agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide involves the reaction of 4-cyano-1-methylpiperidine-4-carboxylic acid with butylthiol in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-3-aminopropanol in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide (DCC) to yield the final product.
Propriétés
IUPAC Name |
3-butylsulfanyl-N-(4-cyano-1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3OS/c1-3-4-10-19-11-5-13(18)16-14(12-15)6-8-17(2)9-7-14/h3-11H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWBZAWRMMJNNSD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCCC(=O)NC1(CCN(CC1)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.44 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(butylsulfanyl)-N-(4-cyano-1-methylpiperidin-4-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B2392678.png)
![N-Ethyl-N-[2-(4-methyl-4-propan-2-ylpiperidin-1-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2392679.png)


![ethyl 5-(chloromethyl)-1-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2392682.png)





![2-Azatricyclo[7.3.0.0,3,7]dodeca-1(9),3(7)-dien-8-one](/img/structure/B2392693.png)

![2-{[(1E)-(2-Chloropyridin-3-yl)methylene]amino}ethanol](/img/structure/B2392695.png)